5-amino-6-methoxypyrimidin-4-ol
Description
5-Amino-6-methoxypyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl (-OH) group at position 4, a methoxy (-OCH₃) group at position 6, and an amino (-NH₂) group at position 3. This substitution pattern confers unique physicochemical properties, including hydrogen-bonding capacity (via -OH and -NH₂ groups) and moderate lipophilicity (due to -OCH₃). Pyrimidine derivatives are widely explored in pharmaceuticals, agrochemicals, and materials science due to their versatility in forming intermolecular interactions and participating in heterocyclic reactions .
Properties
CAS No. |
1522012-76-5 |
|---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-methoxypyrimidin-4-ol can be achieved through several methods. One common approach involves the methoxylation of 2-chloro-4-amino-6-methoxypyrimidine. The process typically includes the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine, and dry hydrogen chloride gas is introduced for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to the mixture, which is then stirred and dissolved.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-methoxypyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
5-amino-6-methoxypyrimidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-amino-6-methoxypyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural analogs of 5-amino-6-methoxypyrimidin-4-ol, highlighting substituent positions, molecular weights, and solubility:
Key Observations:
- Hydrogen Bonding vs. Lipophilicity: The hydroxyl and amino groups in this compound enhance solubility in polar solvents compared to chloro- or methyl-substituted analogs (e.g., 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine), which are more lipophilic .
- Positional Isomerism: 6-Amino-2-methoxypyrimidin-4-ol, with -OCH₃ at position 2 instead of 6, exhibits higher polarity due to the proximity of -NH₂ and -OH groups, improving its suitability for aqueous-phase reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
